molecular formula C15H12BrClN2O B2986406 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 2034369-06-5

7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2986406
CAS No.: 2034369-06-5
M. Wt: 351.63
InChI Key: YDWWTLPDMXYVJO-UHFFFAOYSA-N
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Description

7-Bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene moiety (benzo[e] system). Key structural attributes include:

  • 3-Chlorophenyl substituent at position 5, contributing steric bulk and electron-withdrawing effects.
  • 4,5-dihydro configuration, reducing ring strain and influencing conformational flexibility.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzodiazepines in modulating central nervous system (CNS) targets and apoptosis pathways .

Properties

IUPAC Name

7-bromo-5-(3-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWWTLPDMXYVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorophenyl hydrazine with a suitable brominated precursor under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the formation of the benzodiazepine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:
  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of various substituted benzodiazepines.

Scientific Research Applications

This compound has several applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the effects of benzodiazepine derivatives on biological systems. In medicine, it has potential applications in the development of new anxiolytic and sedative drugs. In industry, it can be used as an intermediate in the synthesis of other pharmaceuticals.

Mechanism of Action

The mechanism by which 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one exerts its effects involves binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the effect of GABA, leading to increased inhibitory neurotransmission and resulting in sedative, anxiolytic, and muscle relaxant effects. The molecular targets include GABA_A receptors, and the pathways involved are those related to neurotransmission and neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Ring System Key Pharmacological Findings Reference
7-Bromo-5-(3-chlorophenyl)-... (Target) Br (7), 3-Cl-C₆H₄ (5) Benzo[e][1,4]diazepin-2-one Under investigation; predicted enhanced lipophilicity vs. Cl analogs
7-Chloro-5-(2-chlorophenyl)-... Cl (7), 2-Cl-C₆H₄ (5) Benzo[e][1,4]diazepin-2-one Potent anticancer activity (IC₅₀ ~10 µM); minimal cytotoxicity to normal cells
Bz-423 (7-Cl-5-(4-OH-C₆H₄)-...) Cl (7), 4-OH-C₆H₄ (5), methyl, naphthyl Benzo[b][1,4]diazepin-2-one Apoptosis induction via F0F1-ATPase modulation; selective ROS generation
(5S)-7-Cl-5-(2-Cl-C₆H₄)-4-(2-hydroxyethyl)-... Cl (7), 2-Cl-C₆H₄ (5), 2-hydroxyethyl Benzo[e][1,4]diazepin-2-one Enantioselective synthesis (e.e. 97%); improved solubility due to polar substituent
5-(4-Fluorophenyl)-1H-benzo[e][1,4]diazepin-2-one F (4) on phenyl Benzo[e][1,4]diazepin-2-one Anticancer lead; fluorophenyl enhances metabolic stability
7-Bromo-5-(2-pyridyl)-... Br (7), 2-pyridyl (5) Benzo[1,4]diazepin-2-one Heteroaromatic substitution alters binding affinity; limited solubility

Key Observations:

Halogen Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å) increases lipophilicity (logP +0.5–1.0) and may improve blood-brain barrier penetration compared to chlorine analogs . However, brominated compounds may exhibit higher toxicity risks.

Ring System Modifications: Benzo[e] vs. Benzo[b]: The benzo[e] system (target compound) positions substituents differently in 3D space compared to benzo[b], affecting interactions with planar binding pockets (e.g., ATPase enzymes) . Thieno vs.

Pharmacological Profiles: The 7-chloro-5-(2-chlorophenyl) analog () demonstrated 10-fold higher anticancer potency than non-halogenated derivatives, attributed to chloro-induced ROS generation . Bz-423 () showed selective apoptosis in autoimmune cells via superoxide production, a mechanism possibly shared by the target compound due to structural similarities .

Synthetic Accessibility :

  • Enantioselective synthesis (e.g., ) is critical for chiral benzodiazepines, as stereochemistry impacts target engagement. The target compound’s 4,5-dihydro configuration simplifies synthesis compared to fully unsaturated analogs .

Biological Activity

7-Bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound that belongs to the class of benzodiazepines, which are widely recognized for their pharmacological effects, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H10BrClN2O
  • Molecular Weight : 349.61 g/mol
  • CAS Number : 51753-57-2

Benzodiazepines primarily exert their effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. They enhance the inhibitory effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The specific interactions of this compound with GABA receptors have not been extensively characterized but are expected to follow similar pathways as other benzodiazepines.

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic and sedative effects. For instance, studies have shown that modifications in the phenyl ring can enhance receptor affinity and selectivity. In particular, the presence of bromine and chlorine substituents has been associated with increased potency in various benzodiazepine derivatives .

Anticonvulsant Properties

Benzodiazepines are also known for their anticonvulsant properties. The compound's ability to modulate GABA-A receptors suggests potential efficacy in seizure disorders. Experimental data from related compounds indicate that structural modifications can lead to variations in anticonvulsant activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents on the Phenyl Ring : The introduction of halogens (like bromine and chlorine) significantly enhances biological activity by increasing lipophilicity and receptor binding affinity.
  • Dihydrobenzodiazepine Framework : Modifications at positions 4 and 5 can alter pharmacokinetics and receptor selectivity .
  • Metabolic Stability : Compounds with certain substituents demonstrate improved metabolic stability, impacting their therapeutic window.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • A study on 7-bromo derivatives indicated effective anxiolytic properties comparable to established medications like diazepam .
  • Another investigation focused on the metabolic pathways of related benzodiazepines showed that metabolites retained some biological activity, suggesting a need for further exploration of pharmacokinetics .

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-benzodiazepin-2-oneStructureAnxiolytic, Anticonvulsant
FlubromazepamStructureSedative, Muscle Relaxant
PhenazepamStructureAnxiolytic, Anticonvulsant

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with GABAA_A receptors (PDB: 6HUP). The 3-chlorophenyl group may occupy hydrophobic pockets, while the lactam oxygen forms hydrogen bonds .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Compare binding free energies (MM/PBSA) with experimental IC50_{50} values .

How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

Basic Research Question

  • HPLC-MS Monitoring : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities. Common byproducts include des-bromo derivatives (Δm/z = -79.9) or oxidized lactams .
  • Process Optimization :
    • Replace batch reactors with flow chemistry systems to improve heat/mass transfer and reduce side reactions .
    • Implement QbD (Quality by Design) principles to define critical quality attributes (CQAs) for purity .

What strategies are effective for analyzing the compound’s photostability and formulating it for long-term storage?

Basic Research Question

  • Forced Degradation Studies : Expose solid samples to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA. The bromine substituent may increase susceptibility to photolytic cleavage .
  • Stabilization :
    • Store in amber glass vials under argon at -20°C.
    • Add antioxidants (e.g., BHT) to solutions to prevent radical-mediated decomposition .

How can the compound’s potential neurotoxicity be evaluated in preclinical models?

Advanced Research Question

  • In Vivo Testing : Administer escalating doses to Sprague-Dawley rats and monitor for ataxia or seizures (modified Irwin screen).
  • Biomarker Analysis : Quantify glial fibrillary acidic protein (GFAP) in serum as a marker of neuroinflammation .
  • Comparative Studies : Benchmark against diazepam to assess GABAA_A-mediated vs. off-target effects .

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